![molecular formula C18H11Cl2N3O4 B2980805 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide CAS No. 860610-36-2](/img/structure/B2980805.png)
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide
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Overview
Description
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide is a complex organic compound that features a pyrrole ring substituted with a 2-chloro-4-nitrophenyl group and a 4-chlorophenyl group
Mechanism of Action
Pyrrole Ring
Pyrrole is a five-membered aromatic heterocycle, like the indole nucleus, which is found in many biologically active compounds . Pyrrole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Nitrophenyl Group
The nitrophenyl group is a common feature in many synthetic drug molecules. It can undergo various chemical reactions and can interact with multiple targets in the body .
Chlorophenyl Group
The chlorophenyl group is a common feature in many medicinal compounds and can influence the lipophilicity, bioavailability, and binding affinity of the compound .
Amide Group
The amide group (CONH2) is a key functional group in biochemistry and drug design, as it is found in peptides and proteins. Amides can participate in a variety of hydrogen bonding interactions with biological targets, influencing the compound’s activity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the pyrrole ring The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or hydrogen gas, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.
Scientific Research Applications
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the nitrophenyl group but lacks the pyrrole and chlorophenyl groups.
4-chloro-2-nitroaniline: Contains similar functional groups but arranged differently within the molecule.
2-chloro-4-nitroanisole: Another compound with a nitrophenyl group, used in different chemical contexts.
Uniqueness
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Biological Activity
The compound 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide is a complex organic molecule with significant potential in various biological applications. Its unique structural features, including a pyrrole ring and multiple halogenated aromatic groups, suggest diverse biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C18H11Cl2N3O4
- Molecular Weight : 404.20364 g/mol
- CAS Number : 860610-36-2
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promising results in inhibiting CDC25B and PTP1B, which are critical for cell cycle regulation and cancer progression .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. It was found to affect enzyme activities related to metabolic pathways and signal transduction, indicating its potential as a therapeutic agent in metabolic disorders .
- Antimicrobial Properties : There are indications that the compound possesses antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic routes include:
- Pyrrole Synthesis : The pyrrole ring can be synthesized via the Paal-Knorr reaction, where a dicarbonyl compound reacts with an amine.
- Functionalization Reactions : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, allowing for the introduction of different functional groups that may enhance its biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
IUPAC Name |
2-[1-(2-chloro-4-nitrophenyl)pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O4/c19-11-3-5-12(6-4-11)21-18(25)17(24)16-2-1-9-22(16)15-8-7-13(23(26)27)10-14(15)20/h1-10H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNMONTDWVLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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